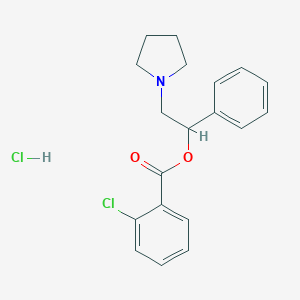
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as BAM, and it is synthesized through a multi-step process. The purpose of
Mécanisme D'action
The mechanism of action of BAM is not fully understood, but it is believed to involve the hydrolysis of the ester bond to release the active compound. The released compound can then interact with its target receptor or enzyme to elicit a biological response.
Effets Biochimiques Et Physiologiques
BAM has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant activities. BAM has also been shown to modulate the activity of various neurotransmitters and receptors, including dopamine, serotonin, and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BAM is its ease of synthesis and purification, which makes it an attractive compound for use in lab experiments. However, BAM has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for BAM research, including the development of new prodrugs and the synthesis of new BAM derivatives with improved properties. BAM could also be investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, the mechanism of action of BAM could be further elucidated to better understand its biological effects.
In conclusion, BAM is a promising compound that has potential applications in various fields. Its ease of synthesis and purification make it an attractive compound for use in lab experiments, and its biochemical and physiological effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of BAM and its potential applications.
Méthodes De Synthèse
BAM is synthesized through a multi-step process that involves the reaction of o-chlorobenzyl chloride with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of a base. The resulting intermediate is then treated with benzoic acid to form the final product, which is purified through recrystallization.
Applications De Recherche Scientifique
BAM has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug delivery, where BAM can be used as a prodrug to improve the bioavailability and pharmacokinetics of drugs. BAM has also been investigated for its potential use as a building block in the synthesis of new drugs and materials.
Propriétés
Numéro CAS |
109938-92-3 |
|---|---|
Nom du produit |
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride |
Formule moléculaire |
C19H21Cl2NO2 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
(1-phenyl-2-pyrrolidin-1-ylethyl) 2-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C19H20ClNO2.ClH/c20-17-11-5-4-10-16(17)19(22)23-18(14-21-12-6-7-13-21)15-8-2-1-3-9-15;/h1-5,8-11,18H,6-7,12-14H2;1H |
Clé InChI |
WGRYIPBOAXTVCN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl |
SMILES canonique |
C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl |
Synonymes |
Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hyd rochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



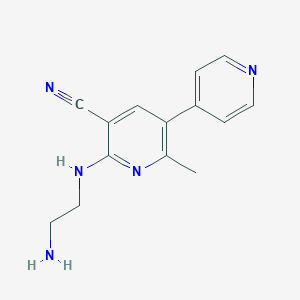

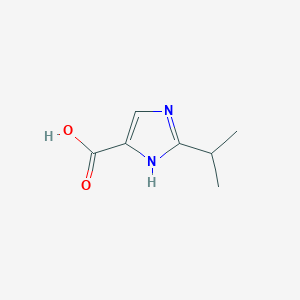
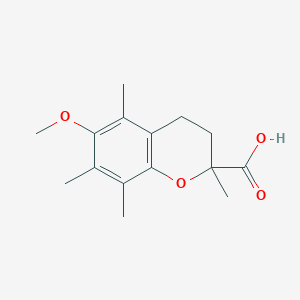



![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)
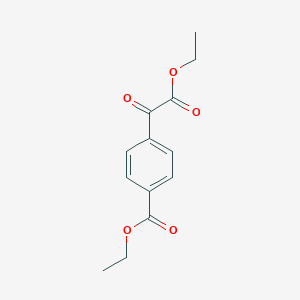
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)



